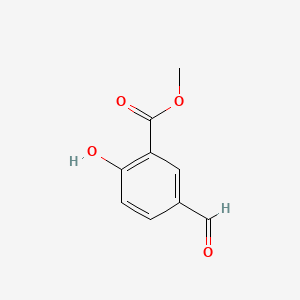

Methyl 5-Formyl-2-hydroxybenzoate

Description

The exact mass of the compound Methyl 5-Formyl-2-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-Formyl-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Formyl-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKWVPNWHOCFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559395 | |

| Record name | Methyl 5-formyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41489-76-3 | |

| Record name | Benzoic acid, 5-formyl-2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41489-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Formylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-Formyl-2-hydroxybenzoate, a key organic intermediate, holds significant importance in the realms of pharmaceutical and chemical synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectral characterization, and safety protocols. With its unique trifunctional molecular architecture, featuring a salicylate backbone with an aldehyde group, this compound serves as a versatile building block for the construction of complex bioactive molecules and novel chemical entities. This document aims to be an essential resource for professionals in drug discovery and organic synthesis, offering detailed experimental insights and practical data.

Chemical Identity and Physicochemical Properties

Methyl 5-Formyl-2-hydroxybenzoate, also known as Methyl 5-formylsalicylate, is a trifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a methyl ester, and a formyl (aldehyde) group.

CAS Number: 41489-76-3[1]

Molecular Formula: C₉H₈O₄[1]

Molecular Weight: 180.16 g/mol [1]

The key physicochemical properties of Methyl 5-Formyl-2-hydroxybenzoate are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 79.0 to 83.0 °C | [2] |

| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [2] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 118.2 °C | [2] |

| Refractive Index (Predicted) | 1.594 | [2] |

Synthesis of Methyl 5-Formyl-2-hydroxybenzoate

The primary and most direct route to Methyl 5-Formyl-2-hydroxybenzoate is through the esterification of its corresponding carboxylic acid, 5-Formyl-2-hydroxybenzoic acid (5-formylsalicylic acid).

Synthesis via Fischer Esterification

This classical method involves the acid-catalyzed reaction of 5-Formyl-2-hydroxybenzoic acid with methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent.

Figure 1: Synthesis of Methyl 5-Formyl-2-hydroxybenzoate via Fischer Esterification.

Experimental Protocol:

A detailed protocol for the synthesis of Methyl 5-Formyl-2-hydroxybenzoate is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Formyl-2-hydroxybenzoic acid (1 equivalent).

-

Addition of Reagents: Add an excess of methanol to the flask, followed by a catalytic amount of concentrated sulfuric acid.

-

Reaction: The reaction mixture is heated to reflux and stirred for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectral Characterization

The structural elucidation of Methyl 5-Formyl-2-hydroxybenzoate is confirmed through various spectroscopic techniques. The expected spectral data are outlined below, providing a reference for researchers to verify the identity and purity of their synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbons of the ester and aldehyde, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for the hydroxyl (O-H), aldehyde (C-H and C=O), and ester (C=O and C-O) functionalities. The presence of a broad O-H stretching band, a sharp C=O stretching band for the aldehyde, and another distinct C=O stretching band for the ester would be indicative of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 180.16 g/mol would be expected.

Reactivity and Applications in Synthesis

Methyl 5-Formyl-2-hydroxybenzoate is a valuable intermediate in organic synthesis due to its three distinct functional groups, which can be selectively manipulated.

Figure 2: Reactivity of Methyl 5-Formyl-2-hydroxybenzoate.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of bioactive molecules, and its functional groups provide handles for further chemical modifications to optimize pharmacological properties. While specific drug synthesis pathways directly from this intermediate are proprietary and less commonly published, its utility is evident in the synthesis of complex heterocyclic systems and substituted aromatic compounds investigated in medicinal chemistry. For instance, salicylaldehyde derivatives are known to be precursors for compounds with anti-inflammatory and antimicrobial activities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-Formyl-2-hydroxybenzoate.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a respirator may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 5-Formyl-2-hydroxybenzoate is a highly versatile and valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and diverse reactivity make it an important tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, empowering scientists to utilize it effectively and safely in their synthetic endeavors.

References

-

ChemBK. (2024, April 9). Methyl 5-formyl-2-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

An In-Depth Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: Methyl 5-Formyl-2-hydroxybenzoate, also known as Methyl 5-formylsalicylate, is a multifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature—possessing a phenolic hydroxyl group, a methyl ester, and an aromatic aldehyde—makes it a versatile synthon, or building block, for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and purification. Particular emphasis is placed on its emerging role as a key intermediate in the development of novel therapeutics, most notably as a precursor for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a target class for anti-diabetic and anti-obesity agents. While the compound is commercially available, detailed public-domain spectroscopic characterization data is limited. This guide addresses this gap by providing a predicted spectroscopic analysis based on established principles and data from closely related analogs, thereby offering researchers a robust framework for its identification and use.

Molecular Identity and Physicochemical Properties

Methyl 5-Formyl-2-hydroxybenzoate is a derivative of salicylic acid, featuring a formyl group (-CHO) at the C5 position of the benzene ring. This substitution pattern is crucial for its utility in medicinal chemistry.

Molecular Structure

The structure combines a salicylate core, known for its biological activity, with a reactive aldehyde group suitable for a wide range of chemical transformations.

Caption: 2D Structure of Methyl 5-Formyl-2-hydroxybenzoate.

Physicochemical Data

The compound's properties are summarized in the table below. It is a solid at room temperature, with solubility in common organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | methyl 5-formyl-2-hydroxybenzoate | |

| CAS Number | 41489-76-3 | [1] |

| Appearance | Solid | |

| Melting Point | 79.0 to 83.0 °C | [1] |

| Boiling Point | 294.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.310 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | Methyl 5-formylsalicylate | [1] |

Synthesis and Purification

The most direct and common method for preparing Methyl 5-Formyl-2-hydroxybenzoate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-Formyl-2-hydroxybenzoic acid. This reaction is a classic example of a Fischer esterification.

Synthetic Rationale and Mechanism

The Fischer esterification is an equilibrium-controlled process. The reaction is driven forward by using a large excess of the alcohol (methanol), which also serves as the solvent, and by the catalytic action of a strong acid like sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester product. The reversibility of the reaction necessitates strategies to shift the equilibrium towards the product, typically by using excess alcohol or removing water as it is formed.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for this transformation.[2]

Materials:

-

5-Formyl-2-hydroxybenzoic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-Formyl-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Workflow for the synthesis and purification of the target compound.

Purification Strategy

The crude product often contains unreacted starting material and side products. Purification is essential and can be achieved by two primary methods, often guided by protocols for analogous compounds.

-

Column Chromatography: This is a highly effective method for separating the product from impurities. A typical stationary phase is silica gel, with an eluent system of n-hexane and ethyl acetate. A gradient from a low to a higher polarity (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the ethyl acetate proportion) is effective.[3]

-

Recrystallization: For material that is already relatively pure, recrystallization is an excellent final purification step. Given the compound's structure, a two-solvent system is often effective. One might dissolve the crude solid in a minimum amount of a good solvent (like hot ethyl acetate or acetone) and then slowly add a poor solvent (like hexane or diisopropyl ether) until turbidity is observed, followed by slow cooling to induce crystallization.[3]

Chemical Reactivity and Synthetic Potential

The synthetic value of Methyl 5-Formyl-2-hydroxybenzoate lies in the distinct reactivity of its three functional groups, which allows for selective chemical modifications.

-

Aldehyde Group: The formyl group is the most reactive electrophilic site. It readily undergoes nucleophilic addition reactions, making it a handle for chain extension and heterocycle formation. Key reactions include:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively. This is a cornerstone of its use in building complex heterocyclic scaffolds.

-

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated with a suitable base. It can act as a nucleophile in Williamson ether synthesis or be acylated to form esters. Its presence is also key for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity.

-

Methyl Ester Group: The ester is the least reactive of the three groups toward nucleophiles. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Its relative stability allows chemists to perform selective reactions at the aldehyde or phenol positions while leaving the ester intact.

Chemoselectivity in Action: The differential reactivity is critical in multi-step syntheses. For instance, the aldehyde can be selectively reacted with a hydrazine to form a hydrazone without affecting the ester or phenol groups under neutral or mildly acidic conditions. This specific transformation is a key step in the synthesis of certain thiazole-based PTP1B inhibitors, where the analogous methyl 5-acetyl-2-hydroxybenzoate is used to build the core drug scaffold.[4] This demonstrates the aldehyde's utility as a primary reaction site.

Application in Drug Discovery: A Precursor for PTP1B Inhibitors

A significant application for this molecular scaffold is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B).

Rationale: The PTP1B Target

PTP1B is a crucial negative regulator of the insulin and leptin signaling pathways.[5] By dephosphorylating the activated insulin receptor, PTP1B effectively "turns down" the insulin signal. In individuals with type 2 diabetes and obesity, PTP1B activity is often elevated, contributing to insulin resistance. Therefore, inhibiting PTP1B is a validated therapeutic strategy to enhance insulin sensitivity and treat these metabolic disorders.[5][6][7]

Synthetic Utility

Methyl 5-Formyl-2-hydroxybenzoate and its analogs serve as ideal starting points for PTP1B inhibitors. The salicylate core can mimic the phosphotyrosine residue of the natural substrate, while the formyl group provides a reactive handle to build out the rest of the molecule to achieve potency and selectivity.

For example, the closely related intermediate, Methyl 5-formyl-2-methoxybenzoate, is a documented precursor in the synthesis of Eluxadoline , a drug for irritable bowel syndrome, and is also used to create PTP1B inhibitors.[1][8] Furthermore, a recent study detailed the synthesis of potent thiazole-based PTP1B inhibitors starting from methyl 5-acetyl-2-hydroxybenzoate.[4] In that synthesis, the ketone (analogous to our aldehyde) is condensed with a thiosemicarbazide derivative to form the core heterocyclic structure. This highlights a direct and powerful application of the reactivity of the C5-carbonyl group on the salicylate scaffold for constructing bioactive molecules.

Caption: General synthetic pathway from the title compound to drug candidates.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~11.0 ppm (s, 1H): Phenolic proton (-OH). The strong downfield shift is due to intramolecular hydrogen bonding with the adjacent ester carbonyl.

-

δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6. It appears as a doublet due to coupling with the C4 proton.

-

δ ~8.0 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4. It appears as a doublet of doublets due to coupling with both the C3 and C6 protons.

-

δ ~7.1 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3. It appears as a doublet due to coupling with the C4 proton.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ ~191 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~169 ppm: Ester carbonyl carbon (C=O).

-

δ ~162 ppm: C2 (aromatic carbon attached to -OH).

-

δ ~138 ppm: C4 (aromatic CH).

-

δ ~135 ppm: C6 (aromatic CH).

-

δ ~130 ppm: C5 (aromatic carbon attached to -CHO).

-

δ ~119 ppm: C3 (aromatic CH).

-

δ ~115 ppm: C1 (aromatic carbon attached to the ester).

-

δ ~53 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy

-

~3200 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded phenol.

-

~2850, 2750 cm⁻¹: C-H stretches of the aldehyde.

-

~1700 cm⁻¹ (strong): C=O stretch of the aldehyde.

-

~1680 cm⁻¹ (strong): C=O stretch of the ester, shifted to a lower wavenumber due to hydrogen bonding with the phenolic proton.

-

~1600-1450 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250, 1150 cm⁻¹: C-O stretches of the ester and phenol groups.

Safety and Handling

Methyl 5-Formyl-2-hydroxybenzoate should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from commercial supplier safety data sheets.

References

-

Li, X., et al. (2015). Synthesis of functionalized acetophenones as protein tyrosine phosphatase 1B inhibitors. PubMed. Available at: [Link]

-

PrepChem. (2023). Synthesis of methyl 5-formyl-2-methoxybenzoate. Available at: [Link]

-

ChemBK. (2024). Methyl 5-formyl-2-hydroxybenzoate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Methyl 5-Formyl-2-methoxybenzoate: High Purity Pharmaceutical Intermediate. Available at: [Link]

-

PubChem. (2024). Methyl 5-Formylsalicylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2024). Methyl 5-formyl-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem. (2024). Methyl 5-Formyl-2-methoxybenzoate: A Key Synthesis Intermediate. Available at: [Link]

-

Trivedi, A. R., et al. (2009). Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. PubMed. Available at: [Link]

-

Expert Opinion on Therapeutic Patents. (2015). PTP1B inhibitors for type 2 diabetes treatment: A patent review (2011-2014). ResearchGate. Available at: [Link]

-

Grybos, R., et al. (2022). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central. Available at: [Link]

-

Zhang, ZY. (2010). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. PubMed Central. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-formyl-2-hydroxybenzoate | 41489-76-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of functionalized acetophenones as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications

Introduction

Methyl 5-Formyl-2-hydroxybenzoate, a multifunctional aromatic compound, stands as a significant intermediate in the realms of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring hydroxyl, formyl, and methyl ester groups on a benzene ring, provides a versatile platform for constructing more complex molecular entities. This guide offers an in-depth exploration of this compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, established synthesis protocols with mechanistic insights, key applications, and essential safety protocols, providing a comprehensive resource for its practical application in the laboratory.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research. Methyl 5-Formyl-2-hydroxybenzoate is known by several names across chemical literature and commercial suppliers.

The officially recognized IUPAC name for this compound is methyl 5-formyl-2-hydroxybenzoate .[1][2]

Common synonyms include:

-

Methyl 5-formylsalicylate[1]

-

5-Formyl-2-hydroxybenzoic acid methyl ester[1]

-

Benzoic acid, 5-formyl-2-hydroxy-, methyl ester[1]

A summary of its key identifiers is presented below for unambiguous reference.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 41489-76-3 | [1][4][5] |

| Molecular Formula | C₉H₈O₄ | [1][5] |

| Molecular Weight | 180.16 g/mol | [1][5] |

| IUPAC Name | methyl 5-formyl-2-hydroxybenzoate | [1][2] |

| InChI | InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | [1][2] |

| InChIKey | XJKWVPNWHOCFBR-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C=O)O |[1] |

Caption: Chemical structure of methyl 5-formyl-2-hydroxybenzoate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Methyl 5-Formyl-2-hydroxybenzoate is typically supplied as a solid.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 79.0 to 83.0 °C | [5] |

| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [5] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [5] |

| Flash Point | 118.2 °C | [5] |

| Storage Temperature | Inert atmosphere, room temperature |[2] |

Synthesis Protocol and Mechanistic Rationale

Methyl 5-formyl-2-hydroxybenzoate is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 5-formylsalicylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for its efficiency and simplicity.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established synthesis methods.[4]

Materials:

-

5-Formyl-2-hydroxybenzoic acid (5-formylsalicylic acid)

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-formyl-2-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Dilute the residue with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford methyl 5-formyl-2-hydroxybenzoate as a crystalline solid. A reported synthesis following a similar procedure achieved a 99% yield.[4]

Causality and Mechanistic Insight

The choice of an acid catalyst, typically H₂SO₄, is critical. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation makes the carbonyl carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol. The excess of methanol serves both as the reactant and the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous work-up and neutralization step is essential to remove the acid catalyst and any unreacted carboxylic acid.

Caption: Workflow for the synthesis of methyl 5-formyl-2-hydroxybenzoate.

Applications in Research and Drug Development

Methyl 5-formyl-2-hydroxybenzoate is not typically an end-product but rather a valuable intermediate in organic synthesis.[5] Its utility stems from the orthogonal reactivity of its three functional groups.

-

Aldehyde Group: This is the most reactive site, readily participating in reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation reactions with amines to form Schiff bases (imines).

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its directing effect also influences further electrophilic aromatic substitution reactions.

-

Methyl Ester Group: The ester can be hydrolyzed back to a carboxylic acid or converted to an amide through reaction with amines.

This trifunctional nature makes it a strategic precursor for synthesizing complex heterocyclic scaffolds and other substituted aromatic compounds. While direct applications of this specific molecule in marketed drugs are not prominent, analogous formyl- and hydroxyl-substituted benzoates are key building blocks in medicinal chemistry.[6][7] For instance, methyl 2-formylbenzoate is a known precursor for compounds with a wide range of pharmacological activities, including antifungal and anticancer properties.[6][7] The strategic placement of functional groups in methyl 5-formyl-2-hydroxybenzoate allows chemists to build molecular complexity in a controlled, stepwise manner, which is a core principle in the synthesis of novel therapeutic agents.

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. Methyl 5-formyl-2-hydroxybenzoate is classified as an irritant.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9][11]

-

Spills: Avoid generating dust. Sweep up spilled solid material carefully and place it in a suitable container for disposal.[10]

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[8][11]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[10][11]

Conclusion

Methyl 5-formyl-2-hydroxybenzoate is a functionally rich aromatic compound whose value lies in its potential as a versatile synthetic intermediate. A solid understanding of its properties, synthesis via Fischer esterification, and the distinct reactivity of its functional groups enables researchers to strategically incorporate it into synthetic pathways for novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge for scientists to confidently and effectively utilize methyl 5-formyl-2-hydroxybenzoate in their research and development endeavors.

References

-

PubChem. (n.d.). Methyl 5-Formylsalicylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). Methyl 5-formyl-2-hydroxybenzoate. Retrieved from [Link]

-

Sharonville, City of. (2020). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemical Synthesis Database. (2024). methyl 5-chloro-3-formyl-2-hydroxybenzoate. Retrieved from [Link]

-

Chem-Supply. (2017). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Formylsalicylic acid methyl ester. Retrieved from [Link]

-

Molbase. (n.d.). 5-Formyl-2-hydroxybenzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-formyl-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 5-formylsalicylic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

Chemical Synthesis Database. (2024). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

-

Journal of Natural Products. (1995). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite. Retrieved from [Link]

-

ResearchGate. (2021). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-acetylsalicylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Medium. (n.d.). Methyl 2-formylbenzoate: A Key Building Block for Pharma & Fine Chemicals. Retrieved from [Link]

Sources

- 1. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-formyl-2-hydroxybenzoate | 41489-76-3 [sigmaaldrich.com]

- 3. Methyl 5-Formylsalicylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Methyl 5-formyl-2-hydroxybenzoate | 41489-76-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. WERCS Studio - Application Error [hallstar-sds.thewercs.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 5-Formyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-Formyl-2-hydroxybenzoate, a compound of significant interest in organic synthesis and medicinal chemistry. As a key building block, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This document moves beyond a mere presentation of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features, grounded in fundamental principles of spectroscopy.

Introduction

Methyl 5-Formyl-2-hydroxybenzoate (also known as Methyl 5-formylsalicylate) possesses a unique arrangement of functional groups—a hydroxyl, a formyl, and a methyl ester on a benzene ring—that give rise to a distinct spectroscopic fingerprint.[1][2][3][4] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity, purity, and for predicting its reactivity in chemical transformations. This guide will dissect each of these spectroscopic techniques, providing a comprehensive understanding of the molecule's structure and electronic properties.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is essential before delving into the spectroscopic data. The interplay of the electron-withdrawing formyl and methyl ester groups with the electron-donating hydroxyl group significantly influences the electronic environment of the aromatic ring, which is directly reflected in the spectral data.

Caption: Molecular Structure of Methyl 5-Formyl-2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 5-Formyl-2-hydroxybenzoate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-Formyl-2-hydroxybenzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 5-Formyl-2-hydroxybenzoate is expected to exhibit distinct signals for the aromatic protons, the methyl ester protons, the formyl proton, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | -OH |

| ~9.8 | Singlet | 1H | -CHO |

| ~8.2 | Doublet | 1H | Ar-H |

| ~8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Interpretation:

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift (around 11-12 ppm). This is due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group, which deshields the proton.

-

Formyl Proton (-CHO): The aldehyde proton is also highly deshielded and will appear as a sharp singlet in the downfield region (~9.8 ppm).

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The proton ortho to the formyl group and meta to the hydroxyl group is expected to be the most downfield. The coupling constants (J-values) between adjacent protons will be crucial for definitive assignment.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region (~3.9 ppm), characteristic of methyl esters.

Caption: Predicted ¹H NMR chemical shift correlations.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | -CHO |

| ~170 | -C=O (ester) |

| ~160 | C-OH |

| ~140 | C-CHO |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~52 | -OCH₃ |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.[5]

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl (~190 ppm) is typically further downfield than the ester carbonyl (~170 ppm).

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 110-165 ppm. The carbon attached to the hydroxyl group will be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the formyl group will also be significantly downfield.

-

Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield position (~52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like Methyl 5-Formyl-2-hydroxybenzoate, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: The spectrum of the sample is then recorded.

IR Spectral Data and Interpretation

The IR spectrum of Methyl 5-Formyl-2-hydroxybenzoate will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-2800 | Broad, Strong | O-H stretch | Phenolic -OH (intramolecular H-bonded) |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2950, ~2850 | Medium | C-H stretch | Aldehydic C-H |

| ~1720 | Strong, Sharp | C=O stretch | Ester C=O |

| ~1680 | Strong, Sharp | C=O stretch | Aldehyde C=O |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester C-O |

| ~1150 | Strong | C-O stretch | Phenolic C-O |

Note: These are predicted values based on the analysis of similar structures.[6][7][8][9]

Interpretation:

-

O-H Stretch: A very broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an intramolecularly hydrogen-bonded hydroxyl group, as expected in this molecule.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will show two weak to medium bands around 2950 and 2850 cm⁻¹.

-

C=O Stretches: Two distinct and strong carbonyl stretching bands will be observed. The ester carbonyl will absorb at a higher frequency (~1720 cm⁻¹) compared to the aldehyde carbonyl (~1680 cm⁻¹), which is conjugated with the aromatic ring.

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretches: Strong bands in the fingerprint region corresponding to the C-O stretching of the ester and the phenolic hydroxyl group will be present.

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam.

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of Methyl 5-Formyl-2-hydroxybenzoate (Molecular Weight: 180.16 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[1][10]

| m/z | Proposed Fragment Ion | Neutral Loss |

| 180 | [M]⁺˙ | - |

| 151 | [M - CHO]⁺ | CHO |

| 149 | [M - OCH₃]⁺ | OCH₃ |

| 121 | [M - COOCH₃]⁺ | COOCH₃ |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.[11][12][13]

Interpretation:

-

Molecular Ion (M⁺˙): A peak at m/z 180 will correspond to the intact molecule with one electron removed. The intensity of this peak can vary.

-

Key Fragmentations:

-

Loss of the formyl radical (CHO): A peak at m/z 151 would result from the cleavage of the C-CHO bond.

-

Loss of the methoxy radical (OCH₃): A peak at m/z 149 would arise from the cleavage of the O-CH₃ bond of the ester.

-

Loss of the carbomethoxy radical (COOCH₃): A peak at m/z 121 would be due to the loss of the entire ester functional group.

-

The relative abundances of these fragment ions provide insights into the stability of the resulting cations and the relative strengths of the chemical bonds.

Conclusion

The comprehensive spectroscopic analysis of Methyl 5-Formyl-2-hydroxybenzoate through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and coupling constants in NMR, the specific vibrational frequencies in IR, and the distinct fragmentation pattern in MS collectively serve as a robust analytical toolkit for researchers. This guide provides the foundational knowledge and interpretive framework necessary for the confident identification and utilization of this important chemical entity in scientific endeavors.

References

-

PubChem. (n.d.). Methyl 5-Formylsalicylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-formylsalicylate (C9H8O4). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 5-formyl-2-hydroxybenzoate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fragmentation Processes. In Structure Determination of Organic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-formyl-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-formyl-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR Shift Assignments for the Compounds 1, 2, and 3. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved from [Link]

-

University of California, Davis. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl 5-Formylsalicylate | 41489-76-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. usbio.net [usbio.net]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chembk.com [chembk.com]

- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-Formyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-Formyl-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established principles of physical and organic chemistry to predict its behavior. Furthermore, this guide presents detailed, field-proven methodologies for researchers to determine the solubility and stability profiles of Methyl 5-Formyl-2-hydroxybenzoate in their own laboratories. Adherence to these protocols will ensure the generation of robust and reliable data, crucial for advancing drug development and manufacturing processes.

Introduction

Methyl 5-Formyl-2-hydroxybenzoate (MFHB), also known as Methyl 5-formylsalicylate, is a bifunctional organic molecule featuring a methyl ester, a hydroxyl group, and a formyl group attached to a benzene ring.[3][4] Its chemical structure makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The purity, solubility, and stability of MFHB are critical parameters that influence reaction kinetics, formulation development, and the overall quality of the final active pharmaceutical ingredient (API). Understanding these properties is paramount for process optimization, ensuring product efficacy, and meeting regulatory standards.

This guide is structured to provide both theoretical insights and practical, actionable protocols. It is designed to empower researchers to confidently assess the physicochemical properties of MFHB.

Physicochemical Properties of Methyl 5-Formyl-2-hydroxybenzoate

A summary of the known and predicted physicochemical properties of MFHB is presented below. This information is foundational for designing and interpreting the subsequent solubility and stability studies.

| Property | Value | Source |

| CAS Number | 41489-76-3 | [1][5] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystalline solid | [3][6] |

| Melting Point | 79.0 to 83.0 °C | [1][3] |

| IUPAC Name | methyl 5-formyl-2-hydroxybenzoate | [4] |

Solubility Profile: Predictions and Experimental Protocol

The solubility of an API or intermediate is a critical factor in its handling, formulation, and bioavailability. Based on its chemical structure, which contains both polar (hydroxyl, formyl, ester) and non-polar (benzene ring, methyl group) moieties, a mixed solubility profile is anticipated.

Predicted Solubility

-

Water: The presence of a hydroxyl group and a formyl group suggests some potential for hydrogen bonding with water. However, the overall molecule is largely non-polar due to the benzene ring and the methyl ester group. Therefore, the aqueous solubility of MFHB is expected to be low. For a related compound, methyl 2-hydroxybenzoate (methyl salicylate), the water solubility is reported as 0.07 g/100 mL at 20°C.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Due to its ability to act as a hydrogen bond donor and acceptor, MFHB is predicted to have good solubility in polar aprotic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected in alcohols due to the potential for hydrogen bonding and the overall polarity of these solvents. Methyl 2-hydroxybenzoate is miscible with ethanol and methanol.[7][8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for quantitatively determining the solubility of MFHB in various solvents.

3.2.1. Materials

-

Methyl 5-Formyl-2-hydroxybenzoate (purity >98%)

-

Solvents: Purified Water, Ethanol (95%), Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

3.2.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of MFHB to a known volume of each solvent in separate sealed vials.

-

Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 5 for method development guidance).

-

Determine the concentration of MFHB in the diluted samples against a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of MFHB in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Stability Profile: Degradation Pathways and Forced Degradation Studies

Understanding the stability of MFHB is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy.

Predicted Degradation Pathways

Based on the functional groups present in MFHB, the following degradation pathways are most likely:

-

Hydrolysis: The methyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-formyl-2-hydroxybenzoic acid and methanol. The rate of hydrolysis is expected to be pH and temperature-dependent.[9][10][11]

-

Oxidation: The phenolic hydroxyl group and the aldehyde (formyl) group are prone to oxidation. Oxidation of the phenol can lead to the formation of colored quinone-type structures, while the aldehyde can be oxidized to a carboxylic acid. This can be initiated by atmospheric oxygen, light, or the presence of metal ions.[9]

-

Photodegradation: Aromatic compounds, especially those with electron-donating (hydroxyl) and electron-withdrawing (formyl, ester) groups, can be susceptible to degradation upon exposure to light, particularly UV radiation.[12][13]

Caption: Predicted Degradation Pathways for Methyl 5-Formyl-2-hydroxybenzoate.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop a stability-indicating analytical method.[14][15][16][17][18] The conditions outlined below should be adjusted to achieve a target degradation of 5-20%.

4.2.1. General Procedure

-

Prepare solutions of MFHB (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method.

| Stress Condition | Protocol |

| Acid Hydrolysis | Add 0.1 M HCl and incubate at 60°C for 24-48 hours. |

| Base Hydrolysis | Add 0.1 M NaOH and incubate at room temperature for 1-4 hours. |

| Oxidation | Add 3% hydrogen peroxide and incubate at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Expose solid MFHB and a solution to dry heat (e.g., 80°C) for 48 hours. |

| Photostability | Expose solid MFHB and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12] A dark control should be run in parallel. |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of MFHB and detecting the formation of degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended.

Recommended Starting HPLC Conditions

The following conditions can be used as a starting point for method development and should be optimized to achieve good resolution between the parent peak and any degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution is recommended to separate polar and non-polar degradants) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of MFHB) |

| Injection Volume | 10 µL |

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include:

-

Specificity (peak purity analysis of the parent peak in stressed samples)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Caption: General Workflow for HPLC Analysis of Methyl 5-Formyl-2-hydroxybenzoate.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of Methyl 5-Formyl-2-hydroxybenzoate:

-

Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Light: Protect from light by storing in amber glass vials or other light-opaque containers.

-

Moisture: Keep the container tightly sealed to prevent moisture uptake, which could facilitate hydrolysis.

-

pH: Avoid contact with strong acids and bases.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Methyl 5-Formyl-2-hydroxybenzoate. While direct experimental data for this compound remains limited, the principles and protocols outlined herein offer a robust starting point for researchers and drug development professionals. By systematically applying the described methodologies, scientists can generate the critical data needed to ensure the quality, efficacy, and safety of pharmaceutical products derived from this important intermediate.

References

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor. Retrieved from [Link]

-

Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 31(3), 60-74. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

Pawar, S. S., & Dhabale, P. N. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.

-

Development and validation of a liquid chromatography method for the determination of methyl salicylate in a me. (n.d.). Retrieved from [Link]

-

Methyl 5-formyl-2-hydroxybenzoate. (n.d.). ChemBK. Retrieved from [Link]

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

-

Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]

-

Methyl 5-Formylsalicylate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl-2-Hydroxybenzoate. (n.d.). ChemBK. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

-

The preparation of 2-hydroxybenzoic acid. (n.d.). RSC Education. Retrieved from [Link]

-

Methyl Salicylate. (n.d.). Solubility of Things. Retrieved from [Link]

-

RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (n.d.). ResearchGate. Retrieved from [Link]

-

Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved from [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). NIH. Retrieved from [Link]

-

Solvent Miscibility Table. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 5-formyl-2-hydroxybenzoate | 41489-76-3 [chemicalbook.com]

- 3. Methyl 5-Formylsalicylate | 41489-76-3 | TCI AMERICA [tcichemicals.com]

- 4. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 41489-76-3 Cas No. | Methyl 5-Formyl-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 6. Methyl 5-Formylsalicylate | 41489-76-3 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Methyl-2-Hydroxybenzoate [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. zenodo.org [zenodo.org]

- 11. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 12. database.ich.org [database.ich.org]

- 13. scispace.com [scispace.com]

- 14. longdom.org [longdom.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. researchgate.net [researchgate.net]

- 17. biomedres.us [biomedres.us]

- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 5-Formyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Commitment to Proactive Safety in Research

In the fast-paced world of drug discovery and organic synthesis, the introduction of novel chemical entities is a daily occurrence. Among these is Methyl 5-Formyl-2-hydroxybenzoate, a versatile intermediate with significant potential in the synthesis of complex pharmaceutical compounds.[1] Its unique trifunctionalized structure, featuring a methyl ester, a formyl group, and a hydroxyl group on an aromatic ring, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the safety and handling precautions for Methyl 5-Formyl-2-hydroxybenzoate. Moving beyond a simple checklist of do's and don'ts, we will delve into the "why" behind each recommendation, grounding our advice in the fundamental principles of chemical reactivity and toxicology. Our goal is to empower you with the knowledge to not only handle this compound safely but to cultivate a culture of proactive safety within your laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the cornerstone of safe laboratory practice. While a comprehensive, peer-reviewed toxicological profile for Methyl 5-Formyl-2-hydroxybenzoate is not yet extensively documented, we can infer a reliable hazard profile by examining its structural motifs and data from closely related analogs.

GHS Classification (Inferred)

Based on the available data for the compound and its structural analogs, the following Globally Harmonized System (GHS) classification is proposed. It is imperative to treat the compound as having these hazards until more specific data becomes available.

| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Vendor-supplied safety information. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Vendor-supplied safety information and data on salicylaldehyde and other substituted benzoates. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Vendor-supplied safety information and data on salicylaldehyde and other substituted benzoates. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Inferred from the aldehyde functional group and data on salicylaldehyde. |

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of Methyl 5-Formyl-2-hydroxybenzoate can be attributed to its three key functional groups:

-

Phenolic Hydroxyl Group: Phenolic compounds can be corrosive and are often readily absorbed through the skin.[2] While the ester and formyl groups may modulate this, skin and eye irritation should be anticipated.

-

Aldehyde (Formyl) Group: Aldehydes are known to be reactive and can act as irritants to the skin, eyes, and respiratory tract.[2][3] The reactivity of the aldehyde group is a key consideration in both its synthetic utility and its potential for adverse biological interactions.

-

Methyl Ester Group: While generally less reactive than the other functional groups, esters can be hydrolyzed in vivo to their corresponding carboxylic acid and alcohol, which may have their own toxicological profiles.

Acute oral toxicity data for salicylaldehyde (LD50: 520 mg/kg in rats) suggests that Methyl 5-Formyl-2-hydroxybenzoate should be handled with care to avoid ingestion.[3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

The Hierarchy of Controls

The most effective way to mitigate risk is to eliminate or reduce the hazard at its source. The following diagram illustrates the hierarchy of controls as it applies to handling Methyl 5-Formyl-2-hydroxybenzoate.

Caption: A diagram illustrating the hierarchy of controls for managing chemical hazards.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of solid Methyl 5-Formyl-2-hydroxybenzoate and any solutions thereof must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling Methyl 5-Formyl-2-hydroxybenzoate:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes. |

| Respiratory Protection | Not typically required when using a fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation. |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Preparation: Before handling, ensure that all necessary engineering controls are operational and that all required PPE is readily available and in good condition.

-

Dispensing: When weighing and dispensing the solid, do so in a fume hood. Avoid creating dust. Use a scoop or spatula for transfers.

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-